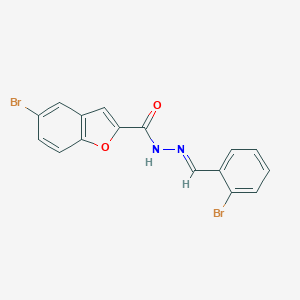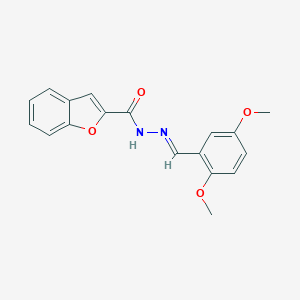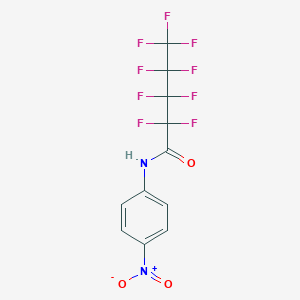![molecular formula C26H32N6O3S B449051 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B449051.png)
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide and alkylating agents under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Toluidinomethyl Group: This step involves the reaction of the triazole intermediate with 4-toluidine and formaldehyde under acidic conditions to form the toluidinomethyl derivative.
Formation of the Hydrazide: The final step includes the condensation of the triazole derivative with 2,4-dimethoxybenzaldehyde and propanohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and toluidinomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Uniqueness
Compared to these similar compounds, 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[1-(2,4-dimethoxyphenyl)ethylidene]propanohydrazide is unique due to the presence of the toluidinomethyl group, which may enhance its biological activity and specificity. The combination of the triazole ring with the hydrazide moiety also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N6O3S |
|---|---|
Molecular Weight |
508.6g/mol |
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C26H32N6O3S/c1-7-14-32-24(16-27-20-10-8-17(2)9-11-20)29-31-26(32)36-19(4)25(33)30-28-18(3)22-13-12-21(34-5)15-23(22)35-6/h7-13,15,19,27H,1,14,16H2,2-6H3,(H,30,33) |
InChI Key |
PZFWZCSCXPIQEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=C(C)C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SC(C)C(=O)NN=C(C)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B448971.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide](/img/structure/B448974.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B448975.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)

![Ethyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B448982.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-furylmethylene)hydrazino]carbonyl}vinyl)-3-fluorobenzamide](/img/structure/B448983.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B448985.png)


![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448995.png)
![4-chloro-N'-[1-(3,4-dichlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B448996.png)
